

# **Application of Sugereoside in diabetes research**

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |  |  |  |
|----------------------|-------------|-----------|--|--|--|
| Compound Name:       | Sugereoside |           |  |  |  |
| Cat. No.:            | B1681178    | Get Quote |  |  |  |

\*Note: The compound "**Sugereoside**" was not found in the scientific literature during the initial search. It is highly likely that this is a misspelling of "Stevioside," a well-researched natural glycoside with significant applications in diabetes research. Therefore, this document provides detailed application notes and protocols for Stevioside.

# **Application of Stevioside in Diabetes Research**

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Stevioside is a natural, non-caloric sweetener extracted from the leaves of the plant Stevia rebaudiana Bertoni. Beyond its use as a sugar substitute, stevioside has garnered considerable scientific interest for its potential therapeutic applications in metabolic disorders, particularly type 2 diabetes.[1][2] Preclinical and some clinical studies have demonstrated its antihyperglycemic, insulinotropic, and glucagonostatic properties, making it a compelling molecule for diabetes research and drug development.[3]

## **Mechanism of Action**

Stevioside appears to exert its antidiabetic effects through a multi-pronged approach:

Stimulation of Insulin Secretion: Stevioside has been shown to directly act on pancreatic β-cells to enhance insulin secretion, particularly in the presence of high glucose concentrations.[2][4] This effect is partly mediated by the potentiation of the TRPM5 channel, a Ca<sup>2+</sup>-activated cation channel in pancreatic β-cells.[5][6]



- Reduction of Hepatic Gluconeogenesis: Stevioside can suppress the expression of the phosphoenolpyruvate carboxykinase (PEPCK) gene in the liver.[7][8][9] PEPCK is a ratelimiting enzyme in gluconeogenesis; its inhibition leads to reduced hepatic glucose production.[8][10]
- Enhancement of Insulin Sensitivity: In peripheral tissues like skeletal muscle, stevioside has been found to improve insulin sensitivity. It promotes glucose uptake by upregulating the expression and translocation of glucose transporter 4 (GLUT4).[11] This is achieved through the activation of the IR/IRS-1/Akt signaling pathway.[11]
- Glucagonostatic Effect: Some studies have indicated that stevioside can reduce the secretion of glucagon, a hormone that raises blood glucose levels.[10][12]

# **Quantitative Data from Preclinical Studies**

The following tables summarize the quantitative effects of Stevioside observed in various animal models of diabetes.

Table 1: Effect of Stevioside on Blood Glucose Levels in Diabetic Animal Models



| Animal Model                         | Dose of<br>Stevioside        | Duration of<br>Treatment    | Outcome on<br>Blood Glucose                                | Reference   |
|--------------------------------------|------------------------------|-----------------------------|------------------------------------------------------------|-------------|
| STZ-induced diabetic rats            | 0.5 mg/kg (single oral dose) | 90 minutes                  | Lowered blood glucose levels                               | [8][13][14] |
| STZ-induced diabetic rats            | 200, 300, 400<br>mg/kg       | Not specified               | Significant reduction in blood glucose                     | [12]        |
| STZ-induced diabetic rats            | 500 mg/kg                    | 3 weeks                     | Significant reduction in blood glucose                     | [4]         |
| Fructose-fed<br>diabetic rats        | 5.0 mg/kg (oral)             | 4 weeks                     | Significant<br>decrease in<br>plasma glucose<br>(p < 0.01) | [10]        |
| Goto-Kakizaki<br>(GK) rats           | 0.2 g/kg (i.v.)              | Single dose<br>during IVGTT | Significant reduction in blood glucose (p < 0.05)          | [3][10]     |
| HFD/Sucrose-<br>induced T2DM<br>rats | 20 mg/kg/day<br>(oral)       | 45 days                     | Restoration of elevated fasting blood glucose to normalcy  | [11]        |

Table 2: Effect of Stevioside on Insulin and Lipid Profile in Diabetic Animal Models



| Animal Model                         | Dose of<br>Stevioside  | Duration of<br>Treatment    | Effect on<br>Insulin and<br>Lipids                                                                    | Reference |
|--------------------------------------|------------------------|-----------------------------|-------------------------------------------------------------------------------------------------------|-----------|
| Goto-Kakizaki<br>(GK) rats           | 0.2 g/kg (i.v.)        | Single dose<br>during IVGTT | Increased insulin<br>secretion (p <<br>0.05)                                                          | [3][10]   |
| Fructose-fed diabetic rats           | 5.0 mg/kg (oral)       | 4 weeks                     | Reduction in fasting plasma insulin                                                                   | [10]      |
| STZ-induced<br>diabetic rats         | Not specified          | 4 weeks                     | Increased insulin and leptin secretion; Normalized total cholesterol and triglycerides; Increased HDL | [15][16]  |
| HFD/Sucrose-<br>induced T2DM<br>rats | 20 mg/kg/day<br>(oral) | 45 days                     | Restored serum insulin and lipid profile to normalcy                                                  | [11]      |

# **Experimental Protocols**

# Protocol 1: Induction of Type 2 Diabetes in Rats using High-Fat Diet (HFD) and Streptozotocin (STZ)

This protocol is a common method to induce a diabetic state in rodents that mimics the pathophysiology of type 2 diabetes in humans.

#### Materials:

- Male Wistar rats (150-200g)
- High-Fat Diet (HFD)



- Streptozotocin (STZ)
- Citrate buffer (0.1 M, pH 4.5)
- Glucometer and test strips
- Stevioside
- Vehicle (e.g., distilled water or 0.5% carboxymethyl cellulose)

#### Procedure:

- Acclimatization: House the rats in a controlled environment (23 ± 1°C, 12h light/dark cycle)
   for at least one week with free access to standard chow and water.[17]
- HFD Feeding: Feed the rats an HFD for a period of 4 to 8 weeks to induce insulin resistance.
- Induction of Diabetes: After the HFD period, administer a single low dose of STZ (e.g., 35-45 mg/kg body weight) intraperitoneally.[17] STZ should be freshly dissolved in cold citrate buffer just before injection.
- Confirmation of Diabetes: Monitor blood glucose levels 72 hours after STZ injection from the tail vein. Rats with fasting blood glucose levels above 250 mg/dL are considered diabetic and can be used for the study.
- Grouping and Treatment: Divide the diabetic rats into groups:
  - Diabetic Control (receiving vehicle)
  - Stevioside-treated group(s) (receiving different doses of Stevioside, e.g., 20 mg/kg/day)
     [11]
  - Positive Control (e.g., Metformin-treated group)
- Administration: Administer Stevioside or vehicle orally via gavage daily for the specified duration of the study (e.g., 45 days).[11]



 Monitoring: Monitor body weight, food and water intake, and fasting blood glucose levels periodically throughout the study.

## **Protocol 2: Oral Glucose Tolerance Test (OGTT)**

The OGTT is performed to assess the ability of the animal to clear a glucose load from the blood, which is an indicator of glucose tolerance and insulin sensitivity.

#### Materials:

- Fasted rats (overnight, 12-14 hours)
- Glucose solution (2 g/kg body weight)
- Glucometer and test strips
- Blood collection supplies (e.g., lancets, capillaries)

#### Procedure:

- Fasting: Fast the animals overnight but allow free access to water.
- Baseline Glucose: Before glucose administration, take a baseline blood sample (time 0) from the tail vein to measure fasting blood glucose.
- Glucose Administration: Administer the glucose solution orally via gavage.
- Blood Sampling: Collect blood samples at specific time points after glucose administration, typically at 30, 60, 90, and 120 minutes.
- Glucose Measurement: Measure the blood glucose concentration at each time point.
- Data Analysis: Plot the blood glucose concentration against time. The area under the curve (AUC) can be calculated to quantify the glucose tolerance. A lower AUC in the Steviosidetreated group compared to the diabetic control would indicate improved glucose tolerance.

## **Visualizations**



# **Signaling Pathways**



Click to download full resolution via product page

Caption: Stevioside enhances insulin signaling via the IR/IRS-1/PI3K/Akt pathway.





Click to download full resolution via product page

Caption: Stevioside reduces hepatic glucose production by inhibiting PEPCK gene expression.

# **Experimental Workflow**





Click to download full resolution via product page

Caption: General workflow for in vivo evaluation of Stevioside in a T2DM rat model.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. researchgate.net [researchgate.net]
- 2. The anti-diabetic activities of natural sweetener plant Stevia: an updated review -ProQuest [proquest.com]
- 3. Effect of Steviol Glycosides on Human Health with Emphasis on Type 2 Diabetic Biomarkers: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Steviol Glycosides from Stevia rebaudiana: An Updated Overview of Their Sweetening Activity, Pharmacological Properties, and Safety Aspects PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of the hypoglycemic effect of stevioside, a glycoside of Stevia rebaudiana -PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of stevia on glycemic and lipid profile of type 2 diabetic patients: A randomized controlled trial PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Stevioside Attenuates Insulin Resistance in Skeletal Muscle by Facilitating IR/IRS-1/Akt/GLUT 4 Signaling Pathways: An In Vivo and In Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of stevia leaves (Stevia rebaudiana Bertoni) on diabetes: A systematic review and meta-analysis of preclinical studies PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of the hypoglycemic effect of stevioside, a glycoside of Stevia rebaudiana. | Semantic Scholar [semanticscholar.org]
- 14. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 15. scispace.com [scispace.com]
- 16. View of INSULIN-MIMETIC ACTIVITY OF STEVIOSIDE ON DIABETIC RATS:
   BIOCHEMICAL, MOLECULAR AND HISTOPATHOLOGICAL STUDY [journals.athmsi.org]
- 17. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application of Sugereoside in diabetes research]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1681178#application-of-sugereoside-in-diabetes-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com